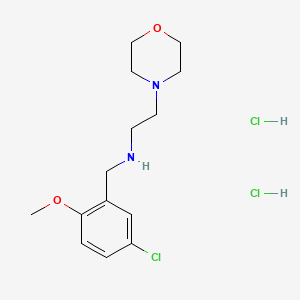![molecular formula C21H21N3O2 B5324534 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-tumor properties. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide is not fully understood, but it is believed to act through the stimulation of the immune system. This compound has been shown to activate immune cells such as macrophages and dendritic cells, leading to the production of cytokines and chemokines that can induce tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in preclinical studies. These include the activation of immune cells, the induction of tumor necrosis, and the inhibition of angiogenesis. This compound has also been shown to increase the production of nitric oxide, which can enhance the anti-tumor effects of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide is its ability to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, this compound has also been shown to have limited efficacy in some tumor types and can cause significant toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide. These include the development of novel formulations and delivery methods to improve its efficacy and reduce toxicity, the identification of biomarkers that can predict response to this compound, and the exploration of combination therapies that can enhance its anti-tumor effects. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential role in the treatment of cancer.
Synthesemethoden
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,6-dimethylphenol with 3-cyanopyridine in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide has been extensively studied for its potential anti-tumor properties. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, colon, and breast cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-9-11-22-13-18(14)20(25)24-12-17-8-5-10-23-21(17)26-19-15(2)6-4-7-16(19)3/h4-11,13H,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARGYSIWIHEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=C(C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5324468.png)
![4-{(1,3-benzodioxol-5-ylmethyl)[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324472.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5324477.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5324486.png)
![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)


![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)

![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5324559.png)
![2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5324567.png)